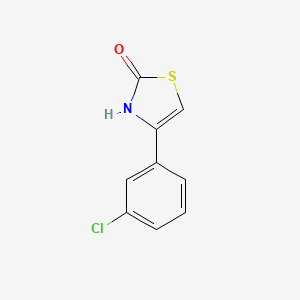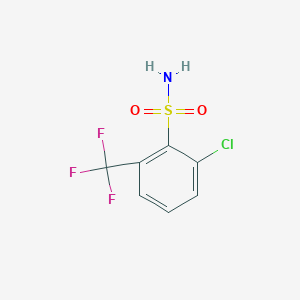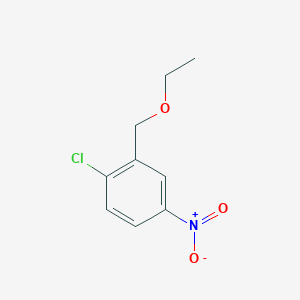
3-T-Butyl-1H-pyrazole, hcl
Overview
Description
3-T-Butyl-1H-pyrazole, hcl is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Pyrazoles, the class of compounds to which 3-t-butyl-1h-pyrazole, hcl belongs, are known to interact with various biological targets
Mode of Action
For instance, the combination of two dissimilar and adjacent nitrogen atoms in pyrazoles allows them to simultaneously donate and accept hydrogen bonds, favoring the establishment of intermolecular interactions . This property could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
For example, the addition of hydrogen ions to pyrazoles results in the formation of pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .
Result of Action
Pyrazoles are known to participate in various chemical reactions, which could potentially result in a variety of molecular and cellular effects .
Action Environment
It is known that the associations between pyrazole molecules can depend strongly on the type of solvent, as more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .
Biochemical Analysis
Biochemical Properties
3-T-Butyl-1H-pyrazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including 3-T-Butyl-1H-pyrazole hydrochloride, are known to inhibit certain enzymes by binding to their active sites. This binding can alter the enzyme’s conformation, leading to changes in its catalytic activity . Additionally, 3-T-Butyl-1H-pyrazole hydrochloride may interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .
Cellular Effects
3-T-Butyl-1H-pyrazole hydrochloride has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives can inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis . In addition, 3-T-Butyl-1H-pyrazole hydrochloride may affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-T-Butyl-1H-pyrazole hydrochloride involves its interaction with specific biomolecules. It can bind to enzymes, inhibiting or activating their activity, and can also interact with receptors on the cell surface, triggering intracellular signaling cascades . These interactions can lead to changes in gene expression and protein synthesis, ultimately affecting cellular function. For instance, 3-T-Butyl-1H-pyrazole hydrochloride may inhibit the activity of kinases, enzymes that phosphorylate proteins, thereby modulating signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-T-Butyl-1H-pyrazole hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, the long-term exposure of cells to 3-T-Butyl-1H-pyrazole hydrochloride may result in adaptive responses, such as changes in gene expression and protein levels .
Dosage Effects in Animal Models
The effects of 3-T-Butyl-1H-pyrazole hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
3-T-Butyl-1H-pyrazole hydrochloride is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain or lose biological activity . The compound’s interaction with metabolic enzymes can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Additionally, 3-T-Butyl-1H-pyrazole hydrochloride may act as a substrate or inhibitor of specific enzymes, modulating their activity and impacting metabolic pathways .
Transport and Distribution
The transport and distribution of 3-T-Butyl-1H-pyrazole hydrochloride within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or passively diffuse into cells . Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments . The distribution of 3-T-Butyl-1H-pyrazole hydrochloride within tissues can also influence its therapeutic and toxic effects, as different tissues may have varying capacities to uptake and metabolize the compound .
Subcellular Localization
The subcellular localization of 3-T-Butyl-1H-pyrazole hydrochloride can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 3-T-Butyl-1H-pyrazole hydrochloride may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-T-Butyl-1H-pyrazole, hcl typically involves the reaction of hydrazine with a suitable diketone or β-ketoester. One common method includes the condensation of tert-butyl hydrazine with 1,3-diketones under acidic conditions, followed by cyclization to form the pyrazole ring . The reaction is often carried out in the presence of a catalyst such as Amberlyst-70, which is known for its eco-friendly attributes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize transition-metal catalysts and photoredox reactions to enhance yield and efficiency . The use of one-pot multicomponent processes is also common, allowing for the simultaneous formation of multiple bonds and reducing the number of purification steps required .
Chemical Reactions Analysis
Types of Reactions
3-T-Butyl-1H-pyrazole, hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can yield hydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and alkylating agents such as alkyl halides are frequently employed.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-T-Butyl-1H-pyrazole, hcl has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
3(5)-Aminopyrazoles: Known for their use in the synthesis of condensed heterocyclic systems.
1-Phenyl-3-methyl-1H-pyrazoles: Commonly used in medicinal chemistry for their biological activities.
4-Hydroxyiminopyrazoles: Utilized in organic synthesis and medicinal applications.
Uniqueness
3-T-Butyl-1H-pyrazole, hcl is unique due to its tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the design of compounds with specific biological activities and industrial applications .
Properties
IUPAC Name |
5-tert-butyl-1H-pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c1-7(2,3)6-4-5-8-9-6;/h4-5H,1-3H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMHULJGNXVTJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=NN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-62-1 | |
| Record name | 1H-Pyrazole, 3-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B1454227.png)
![Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1454228.png)

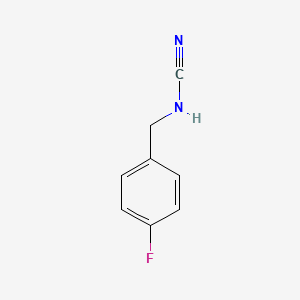
![Diethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B1454233.png)

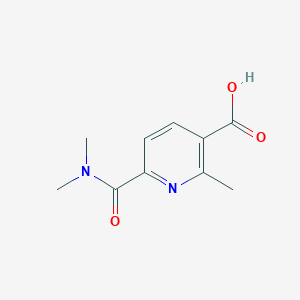
![4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid](/img/structure/B1454239.png)
